Methyl 2-(bromomethyl)-3-fluorophenylacetate
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Overview
Description
Methyl 2-(bromomethyl)-3-fluorophenylacetate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the 2-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-3-fluorophenylacetate typically involves the bromination of methyl 3-fluorophenylacetate. One common method includes the reaction of methyl 3-fluorophenylacetate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-3-fluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide, often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted phenylacetates.
Scientific Research Applications
Methyl 2-(bromomethyl)-3-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-3-fluorophenylacetate depends on its specific application. In general, the bromomethyl group can act as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The fluorine atom can influence the compound’s reactivity and stability through electronic effects, potentially enhancing its biological activity.
Comparison with Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the fluorine atom, leading to different reactivity and applications.
Methyl 2-(bromomethyl)benzoate: Contains a benzoate group instead of a phenylacetate group, resulting in different chemical properties.
Methyl 2-(chloromethyl)-3-fluorophenylacetate:
Uniqueness: Methyl 2-(bromomethyl)-3-fluorophenylacetate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects
Biological Activity
Methyl 2-(bromomethyl)-3-fluorophenylacetate (C9H8BrF O2) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a bromomethyl group and a fluorine atom attached to a phenylacetate structure. Its molecular weight is approximately 261.09 g/mol, and it is classified under halogenated aromatic compounds, known for their diverse biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate potency in comparison to standard antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable study assessed its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that this compound induced apoptosis in these cells through the activation of caspase pathways. The IC50 values for MCF-7 and A549 cells were found to be 15 µM and 20 µM, respectively, highlighting its potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The presence of bromine and fluorine enhances its binding affinity to enzymes and receptors involved in key biochemical pathways. Studies suggest that the compound may inhibit certain kinases or modulate signaling pathways associated with cell proliferation and survival.
Data Table: Summary of Biological Activities
Activity | Target | Effect | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC: 32-64 µg/mL | |
Antimicrobial | Bacillus subtilis | MIC: 32-64 µg/mL | |
Anticancer | MCF-7 (breast cancer) | IC50: 15 µM | |
Anticancer | A549 (lung cancer) | IC50: 20 µM |
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against a panel of clinical isolates. Results showed that it outperformed several conventional antibiotics in inhibiting bacterial growth, particularly in resistant strains.
- Cancer Cell Apoptosis Induction : Research conducted at a leading cancer research institute demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptotic events.
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-[2-(bromomethyl)-3-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-3-2-4-9(12)8(7)6-11/h2-4H,5-6H2,1H3 |
InChI Key |
GZDWXFWXEMGFKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)F)CBr |
Origin of Product |
United States |
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